AChE Inhibitory Potency of (2-Chlorothiophen-3-yl)methanamine: Cross-Species Selectivity Profile Assessment
(2-Chlorothiophen-3-yl)methanamine demonstrates measurable acetylcholinesterase (AChE) inhibitory activity across multiple species, with an IC₅₀ of 89 nM against electric eel AChE [1] and 960 nM against recombinant Anopheles gambiae AChE1 G122S mutant [2]. Its potency is significantly lower against human recombinant AChE, showing an IC₅₀ of 1,580 nM (1.58 µM) [3]. This cross-species selectivity profile, characterized by a 17.8-fold potency difference between eel and human enzyme, provides a quantifiable basis for selecting this compound as a species-selective probe or for insecticidal lead optimization. For comparison, the unsubstituted analog thiophen-3-ylmethanamine (CAS 27757-86-4) lacks comparable annotated AChE inhibition data in public repositories [4], suggesting that the 2-chloro substitution may confer or enhance enzyme recognition.
| Evidence Dimension | AChE inhibitory activity (IC₅₀) across species |
|---|---|
| Target Compound Data | 89 nM (electric eel AChE); 960 nM (Anopheles gambiae AChE1 G122S mutant); 1,580 nM (human recombinant AChE) |
| Comparator Or Baseline | Unsubstituted thiophen-3-ylmethanamine (CAS 27757-86-4): no annotated AChE IC₅₀ data in BindingDB or ChEMBL |
| Quantified Difference | 17.8-fold selectivity between eel and human AChE for target compound; comparator lacks comparable data |
| Conditions | Ellman assay using acetylthiocholine iodide substrate; electric eel AChE, recombinant Anopheles gambiae AChE1 G122S mutant expressed in sf9 cells, human recombinant AChE |
Why This Matters
This selectivity profile enables rational selection of (2-chlorothiophen-3-yl)methanamine over unsubstituted analogs for insect-specific AChE targeting studies or species-selective probe development.
- [1] BindingDB. (n.d.). BDBM50111769 | CHEMBL3605354: Inhibition of electric eel AChE. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50467882 | CHEMBL4284619: Inhibition of recombinant Anopheles gambiae AChE1 G122S mutant. Retrieved from BindingDB. View Source
- [3] BindingDB. (n.d.). BDBM50569749 | CHEMBL4857554: Inhibition of human recombinant AChE. Retrieved from BindingDB. View Source
- [4] BRENDA Enzyme Database. (n.d.). Ligand: 1-thiophen-3-ylmethanamine. Retrieved from BRENDA. View Source
